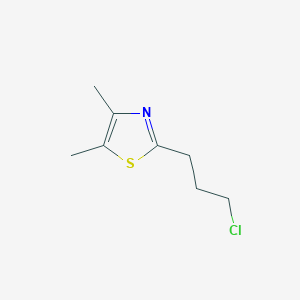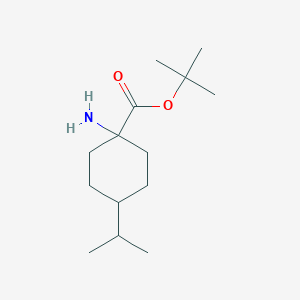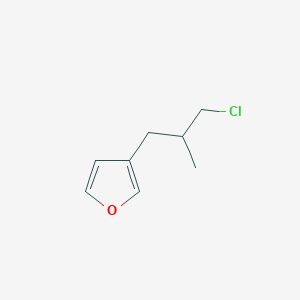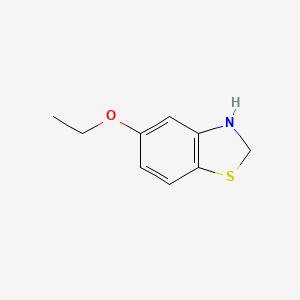
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid: is an organic compound that features a pyrrole ring substituted with a difluoropropanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropanoic acid with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The difluoropropanoic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoropropanoic acid group can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity or specificity.
類似化合物との比較
Similar Compounds
3-(2,5-Dihydro-1H-pyrrol-1-yl)propanoic acid: Lacks the difluoro substitution, which may affect its reactivity and applications.
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dichloropropanoic acid:
Uniqueness
The presence of the difluoropropanoic acid group in 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.
特性
分子式 |
C7H9F2NO2 |
|---|---|
分子量 |
177.15 g/mol |
IUPAC名 |
3-(2,5-dihydropyrrol-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9,6(11)12)5-10-3-1-2-4-10/h1-2H,3-5H2,(H,11,12) |
InChIキー |
LHCOGNXNYIHSGS-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)


![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)

